molecular formula C5H6F3NO3 B12954504 3-(Trifluoromethoxy)azetidine-3-carboxylic acid CAS No. 1638920-43-0

3-(Trifluoromethoxy)azetidine-3-carboxylic acid

Cat. No.: B12954504
CAS No.: 1638920-43-0
M. Wt: 185.10 g/mol
InChI Key: CBEPYFHNVGMAQX-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)azetidine-3-carboxylic acid is a heterocyclic compound that features a four-membered azetidine ring with a trifluoromethoxy group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethoxy and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the treatment of 3-bromoazetidines with nucleophiles such as potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide in dimethyl sulfoxide at 60°C can yield various azetidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The azetidine ring can be functionalized through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Ring-Opening Reactions: Due to the strain in the four-membered ring, it can undergo ring-opening reactions under suitable conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles (e.g., potassium cyanide, sodium azide), oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various azetidine derivatives, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

3-(Trifluoromethoxy)azetidine-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its unique structural features.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the effects of trifluoromethoxy and azetidine groups on biological activity.

    Industrial Applications: It may be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the azetidine ring can provide rigidity and conformational constraints.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxylic acid: Lacks the trifluoromethoxy group, making it less lipophilic.

    3-(Trifluoromethyl)azetidine-3-carboxylic acid: Similar but with a trifluoromethyl group instead of trifluoromethoxy.

    3-(Methoxy)azetidine-3-carboxylic acid: Contains a methoxy group instead of trifluoromethoxy, affecting its chemical properties.

Uniqueness

3-(Trifluoromethoxy)azetidine-3-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable compound for designing molecules with specific properties and activities.

Properties

CAS No.

1638920-43-0

Molecular Formula

C5H6F3NO3

Molecular Weight

185.10 g/mol

IUPAC Name

3-(trifluoromethoxy)azetidine-3-carboxylic acid

InChI

InChI=1S/C5H6F3NO3/c6-5(7,8)12-4(3(10)11)1-9-2-4/h9H,1-2H2,(H,10,11)

InChI Key

CBEPYFHNVGMAQX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C(=O)O)OC(F)(F)F

Origin of Product

United States

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